N-(2-Aminoethyl)anthracene-9-carboxamide

DNA intercalation antitumor pharmacophore tricyclic carboxamide SAR

Researchers seeking a structurally defined anthracene-based DNA intercalator with a reactive primary amine handle face limited sourcing options for this precise scaffold. N-(2-Aminoethyl)anthracene-9-carboxamide (CAS 920511-02-0) directly addresses this gap with documented differentiation-inducing activity and conjugation-ready functionality: - Arrests proliferation of undifferentiated cells and drives monocyte lineage commitment, enabling differentiation therapy research programs. - Primary amine terminus (pKₐ ≈ 9-10) supports EDC/DCC coupling, reductive amination, and combinatorial library diversification without post-hoc functionalization. - Anthracene fluorophore validated as a fluorescent probe platform; side-chain identity modulates quantum yield and solvent sensitivity for tailored photophysical applications.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 920511-02-0
Cat. No. B12622060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)anthracene-9-carboxamide
CAS920511-02-0
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN
InChIInChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20)
InChIKeyNYEQATAUHIVQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)anthracene-9-carboxamide Overview


N-(2-Aminoethyl)anthracene-9-carboxamide (CAS 920511-02-0, C₁₇H₁₆N₂O, MW 264.32 g/mol) is a synthetic tricyclic carboxamide composed of a planar anthracene fluorophore linked at the 9-position to an aminoethylamide side chain terminating in a primary amine [1]. It belongs to the broader class of linear tricyclic carboxamides whose structure–activity relationships were systematically delineated by Palmer et al., establishing that coplanar chromophores with a peri oxygen or aromatic nitrogen are required for DNA intercalation and biological activity [2]. The compound has been cited in patent disclosures for its ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3]. Unlike its tertiary amine congeners such as DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), the primary amine terminus of this compound confers a distinct protonation profile (pKₐ ≈ 9–10 vs. ≈ 8 for tertiary amines) that directly impacts electrostatic interactions with polyanionic DNA and cellular uptake at physiological pH [2].

N-(2-Aminoethyl)anthracene-9-carboxamide Differentiators


Within the linear tricyclic carboxamide class, three structural variables dictate biological and photophysical outcomes: the identity of the central tricyclic chromophore (anthracene vs. acridine vs. phenazine), the position of the carboxamide attachment, and the nature of the side-chain amine. Palmer et al. demonstrated that anthracene-based congeners intercalate DNA but exhibit limited in vivo antitumor activity relative to acridine-4-carboxamides, establishing that the chromophore alone is not a neutral variable [1]. Furthermore, the Boldyrev and Molotkovsky study showed that the identity of the amide substituent on 9-anthracenecarboxamides dramatically modulates fluorescence quantum yield and solvent sensitivity, meaning that even isomeric or homologous substitutions produce probes with substantially different photophysical behavior [2]. The primary amine side chain of N-(2-aminoethyl)anthracene-9-carboxamide enables conjugation chemistry (e.g., amide coupling, reductive amination) and hydrogen-bond donor capacity that are absent in dimethylamino or quaternary ammonium analogs, making generic substitution scientifically invalid for applications requiring specific protonation state, reactivity, or fluorescence response [1].

N-(2-Aminoethyl)anthracene-9-carboxamide Differentiation Evidence


Chromophore Identity and Antitumor Activity

Palmer et al. (1988) systematically compared the in vivo antitumor activity of N-[2-(dimethylamino)ethyl] linear tricyclic carboxamides bearing different chromophores, including anthracene, acridine, phenazine, and 14 other tricyclic systems. The anthracene congener (the dimethylamino analog of the target compound) was shown to intercalate DNA but exhibited limited in vivo antitumor activity, whereas the acridine-4-carboxamide analog (DACA) demonstrated significant in vivo efficacy. This establishes that the anthracene chromophore produces a distinct biological profile — maintaining DNA intercalation capacity while dissociating it from potent topoisomerase II-mediated cytotoxicity, which is a hallmark of the acridine series [1]. For users seeking DNA-targeted agents with attenuated genotoxic potential, the anthracene scaffold offers a therapeutically meaningful differentiation from acridine-based compounds.

DNA intercalation antitumor pharmacophore tricyclic carboxamide SAR chromophore requirements

Cell Differentiation and Monocyte Commitment

Patent disclosures indexed via FreshPatents describe N-(2-aminoethyl)anthracene-9-carboxamide as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. This differentiation-inducing property is mechanistically distinct from the direct cytotoxicity of DNA-intercalating acridine carboxamides such as DACA, which kill cells primarily through topoisomerase II-mediated DNA damage. The differentiation mechanism suggests potential utility in differentiation therapy approaches (analogous to the clinical use of all-trans retinoic acid in APL) and in treating hyperproliferative skin disorders such as psoriasis. No quantitative comparator data (e.g., differentiation index, EC₅₀) are available in the accessible patent records; this evidence is classified as supporting evidence pending publication of full dose-response data.

cell differentiation monocyte induction anticancer agent undifferentiated cell arrest psoriasis

Primary Amine Side Chain: Protonation and DNA Binding

N-(2-Aminoethyl)anthracene-9-carboxamide bears a primary amine terminus (pKₐ ≈ 9–10), which is predominantly protonated (cationic) at physiological pH 7.4. In contrast, the dimethylamino congener N-[2-(dimethylamino)ethyl]anthracene-9-carboxamide and DACA bear tertiary amine termini (pKₐ ≈ 8), resulting in a lower fraction of protonated species at pH 7.4 [1]. The primary amine provides two hydrogen-bond donor sites (NH₂⁺) versus the single donor (NH⁺) of protonated tertiary amines, potentially enabling stronger and geometrically distinct electrostatic interactions with the phosphate backbone of DNA [2]. The Schulman et al. study on quaternary ammonium-substituted anthracenecarboxamides confirmed that the side-chain structure and protonation state directly modulate the electronic spectral shifts upon DNA binding, demonstrating that the side chain is not a passive linker but an active determinant of the DNA-binding mode [2]. Quantitative comparison of binding constants between primary amine and tertiary amine analogs awaits dedicated head-to-head measurement.

protonation state primary amine DNA binding electrostatic interaction side chain pKa

Amide Substituent Effects on Fluorescence Quantum Yield

Boldyrev and Molotkovsky (2004) synthesized a series of 9-anthracenecarboxamides with diverse amide substituents (including aromatic amines, alkyl amines, and amino acid derivatives) and demonstrated that the identity of the amide substituent profoundly modulates fluorescence quantum yield (Φ) and emission wavelength in solvents of varying polarity [1]. The study established that internal quenching mechanisms (photoinduced electron transfer and twisted intramolecular charge transfer) are exquisitely sensitive to the electronic character of the amide nitrogen substituent. The primary aminoethyl side chain of the target compound — with its electron-donating alkylamine character and capacity for intramolecular hydrogen bonding — is predicted to produce fluorescence parameters distinct from those of the 4-ethoxycarbonylphenylamide derivative (identified as the most promising probe in that study) and from unsubstituted 9-anthracenecarboxamide (CAS 34810-13-4) [1]. Quantitative fluorescence parameters (λₑₘ max, Φ, Stokes shift) for the specific aminoethyl derivative have not been published; direct measurement by the end user is recommended.

fluorescence probe quantum yield 9-anthracenecarboxamide photophysics solvent polarity

Carboxamide Regioisomerism: 9- vs. 2-Position Effects

Molecular modeling studies by Varvaresou and Iakovou (2010) compared intercalation complexes of tricyclic carboxamides bearing N,N-dimethylaminoethyl side chains at different ring positions, including 9-amino-DACA (anthracene substituted at the 9-position), acridine-1-carboxamide, and acridine-4-carboxamide (DACA) [1]. The study demonstrated that the position of the carboxamide side chain on the tricyclic chromophore alters the orientation of the side chain within the DNA intercalation pocket, affecting groove occupancy and hydrogen-bonding interactions with base pairs. For anthracene-based compounds, the 9-carboxamide substitution places the side chain along the long axis of the chromophore, whereas 2-carboxamide substitution (as in N-(2-aminoethyl)anthracene-2-carboxamide) orients the side chain at an angle, resulting in a distinct intercalation geometry [1]. This regioisomeric differentiation means that the 9-substituted compound and its 2-substituted isomer are not functionally interchangeable despite sharing the same molecular formula (C₁₇H₁₆N₂O).

regioisomer carboxamide position DNA intercalation geometry pharmacophore molecular modeling

N-(2-Aminoethyl)anthracene-9-carboxamide Application Scenarios


Differentiation Therapy: Monocyte Induction

Patent data indicate that N-(2-aminoethyl)anthracene-9-carboxamide arrests proliferation of undifferentiated cells and drives monocyte lineage commitment [1]. This activity profile is mechanistically distinct from the direct DNA-damaging cytotoxicity of acridine carboxamides such as DACA [2], positioning this compound as a candidate for differentiation therapy research programs targeting acute myeloid leukemia or hyperproliferative skin disorders (e.g., psoriasis). Researchers should independently validate the differentiation EC₅₀ and compare against established differentiation agents (e.g., ATRA, vitamin D₃ analogs) in their specific cell models.

Fluorescent Probe Development with Primary Amine Conjugation

The primary amine terminus serves as a reactive handle for conjugation to carboxyl-containing biomolecules (via standard EDC/DCC carbodiimide coupling) or to aldehyde-functionalized surfaces (via reductive amination) [1]. The 9-anthracenecarboxamide scaffold has been validated as a fluorescent probe platform by Boldyrev and Molotkovsky, who demonstrated that the amide substituent controls quantum yield and solvent sensitivity [2]. For researchers developing FRET pairs, membrane probes, or labeled oligonucleotides, this compound provides a synthetically accessible anthracene fluorophore with a built-in linker, avoiding the need for post-hoc functionalization of simpler anthracene probes such as 9-anthracenecarboxamide (CAS 34810-13-4).

DNA Intercalation with Attenuated Topoisomerase II Poisoning

The Palmer et al. SAR study established that anthracene-based tricyclic carboxamides intercalate DNA but exhibit limited in vivo antitumor activity compared to acridine-based analogs [1]. For mechanistic studies dissociating DNA intercalation from topoisomerase II-mediated cytotoxicity, the anthracene scaffold provides a cleaner experimental tool than acridine-based intercalators. N-(2-aminoethyl)anthracene-9-carboxamide can serve as a probe for biophysical DNA-binding studies (UV-Vis titration, fluorescence quenching, competitive displacement assays) where the chromophore identity, carboxamide position, and side-chain protonation state are all controlled experimental variables.

SAR Library Synthesis via Primary Amine Diversification

The primary amine side chain is an ideal diversification point for combinatorial library synthesis. The compound can be readily converted to amides (via acyl chloride or activated ester coupling), sulfonamides, ureas, thioureas, or secondary/tertiary amines (via reductive amination or alkylation). This enables systematic exploration of side-chain SAR within the 9-anthracenecarboxamide scaffold, building on the chromophore SAR framework established by Palmer et al. [1] and the fluorescence SAR established by Boldyrev and Molotkovsky [2]. The compound thus serves as a common synthetic intermediate for generating focused libraries with controlled variation of the side-chain pharmacophore.

Quote Request

Request a Quote for N-(2-Aminoethyl)anthracene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.